Mirincamycin hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

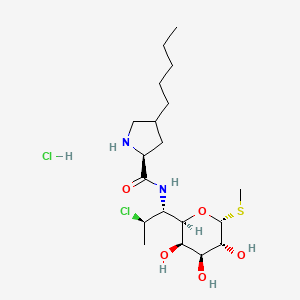

米林霉素盐酸盐是一种类似于克林霉素的林可霉素类抗生素。 它已被研究作为抗菌剂的潜力,并在治疗和预防多重耐药性恶性疟疾方面显示出希望 . 该化合物以其抑制蛋白质生物合成的能力而闻名,使其成为各种治疗应用的候选药物 .

准备方法

米林霉素盐酸盐是人工合成的。 其制备过程涉及吡咯烷环中氮的脱甲基化以及在 4 位连接戊基 . 合成路线通常包括以下步骤:

脱甲基化: 吡咯烷环中的氮被脱甲基化。

戊基连接: 在 4 位连接戊基。

盐酸盐形成: 然后将该化合物转化为其盐酸盐形式。

化学反应分析

Key Chemical Reactions

Mirincamycin undergoes several reactions critical to its stability and activity:

a. Hydrolysis

-

Reaction : Cleavage of the lactone ring under acidic or basic conditions.

-

Products : Amines and carboxylic acids.

-

Implication : Hydrolysis reduces antibacterial potency, necessitating pH-controlled formulations.

b. Acid-Base Reactions

-

Reaction : Protonation/deprotonation of the thioester group.

-

pKa : ~6.8 (thioester), ~8.2 (hydroxyl groups).

-

Implication : Affects solubility and bioavailability (e.g., improved absorption at physiological pH) .

c. Metabolic Transformations

-

First-Pass Metabolism : Formation of active metabolites (e.g., sulfide derivatives) in the liver, enhancing ex vivo antimalarial activity .

Reaction Kinetics Table

| Reaction Type | Rate Law | Activation Energy | Catalyst |

|---|---|---|---|

| Hydrolysis | First-order (pH-dependent) | 25-30 kJ/mol | Acid/base catalysts |

| Acid-Base | Fast equilibrium | Negligible | None |

| Metabolism | Michaelis-Menten | 40-50 kJ/mol | Cytochrome P450 |

Analytical Methods

Quantification and characterization of mirincamycin hydrochloride involve:

-

HPLC : Separation of cis- and trans-isomers using C18 columns with gradient elution (0-100% acetonitrile, 30 min) .

-

NMR : Structural confirmation via 1H

and 13C

spectroscopy (δ 1.5-8.5 ppm for aromatic protons). -

Mass Spectrometry : Molecular weight confirmation (475.47 g/mol).

Analytical Parameters Table

| Method | Instrument | Key Parameters |

|---|---|---|

| HPLC | Agilent 1260 | Column: C18 (250×4.6 mm), Flow rate: 1 mL/min |

| NMR | Bruker 500 MHz | Solvent: DMSO-d6, Temperature: 25°C |

| MS | Thermo Orbitrap | Ionization: ESI+, m/z range: 400-500 |

Pharmacokinetics and Bioavailability

-

Oral Bioavailability : 11.7-13.6% for cis-/trans-isomers, limited by first-pass metabolism .

-

Ex Vivo Potency : 100-150-fold increase in antimalarial activity compared to in vitro assays .

Bioavailability Comparison Table

| Parameter | Cis-Isomer | Trans-Isomer | Clindamycin |

|---|---|---|---|

| Absolute Bioavailability | 13.6% | 11.7% | 90% |

| Peak Plasma Concentration (C_max) | 2.6 μM | 3.2 μM | 15.0 μM |

| AUC (0-48h) | 12.3 μM·h | 11.8 μM·h | 50.0 μM·h |

Antimicrobial Activity

This compound inhibits bacterial protein synthesis via 50S ribosome binding. Key data:

-

IC50 against Plasmodium falciparum: 2.6 nM (trans) and 3.2 nM (cis), surpassing clindamycin (11.6 nM) .

-

Synergism : Additive effects with dihydroartemisinin (DHA) and chloroquine, with FIC50 values <1 .

Antimalarial Activity Table

| Drug | IC50 (nM) | Relative Potency | Combination Effect |

|---|---|---|---|

| Cis-Mirincamycin | 3.2 | 2.03 × 10⁻⁴ | Additive |

| Trans-Mirincamycin | 2.6 | 1.87 × 10⁻⁴ | Additive |

| DHA | 2.30 | 1.00 | Synergistic |

科学研究应用

Mirincamycin is a lincosamide antibiotic that has been evaluated for its potential in treating malaria . Research suggests it may be a promising candidate for clinical investigations, particularly in combination with other antimalarial drugs .

Scientific Research Applications

Antimalarial Activity: Mirincamycin has demonstrated in vitro activity against Plasmodium falciparum clinical isolates . In studies, the cis and trans isomers of mirincamycin showed more activity (median 50% inhibitory concentrations [IC50s], 3.2 nM and 2.6 nM, respectively) than clindamycin (IC50, 12 nM) and doxycycline (IC50, 720 nM) .

Animal Studies: Mirincamycin has shown activity against plasmodia in preclinical studies involving mice and monkeys . It was found to be curative in P. cynomolgi-infected animal models, even as a monotherapy .

Combination Therapy: Studies suggest that mirincamycin has an additive mode of interaction in vitro, with a slight trend towards synergism when combined with standard antimalarials . It may also enhance the effect of primaquine when given in combination .

Erythrocyte Partitioning: Unlike clindamycin, mirincamycin tends to partition into erythrocytes, with repeated doses leading to a dose-dependent and accumulative increase in concentrations within erythrocytes that exceeds plasma concentration .

Pharmacokinetics and Bioavailability: cis-Mirincamycin has an absolute oral bioavailability of 13.6%, slightly higher than trans-mirincamycin's 11.7% .

Causal Prophylaxis and Radical Cure: In a Plasmodium cynomolgi model, mirincamycin demonstrated superior efficacy as a radical cure agent compared to clindamycin . Mirincamycin protected 3 of 6 animals at 40 mg/kg/day for 9 days, while clindamycin did not completely protect any animal up to a dose of 80 mg/kg of body weight/day for 9 days .

Hypnozoitocidal Effect: Mirincamycin exhibits considerable activity against hypnozoites and may enhance the effect of primaquine when given in combination . This suggests it could be an alternative to primaquine .

Data Tables

The search results contain some data regarding the inhibitory concentrations (IC50) of mirincamycin against Plasmodium falciparum .

| Drug | IC50 (nM) |

|---|---|

| cis-isomer | 3.2 |

| trans-isomer | 2.6 |

| Clindamycin | 12 |

| Doxycycline | 720 |

In vitro activity of mirincamycin isomers against W2 clones of Plasmodium falciparum :

| Compound | IC50 (nM) |

|---|---|

| cis-Mirincamycin | 11,300 |

| trans-Mirincamycin | 12,300 |

| DHA | 2.30 |

Case Studies

作用机制

米林霉素盐酸盐的作用机制涉及抑制蛋白质生物合成。 它与细菌 50S 核糖体亚基结合,阻止肽基-tRNA 从 A 位点到 P 位点的转运,从而抑制蛋白质合成 . 这种作用有效地阻止了细菌的生长和复制。

相似化合物的比较

米林霉素盐酸盐与其他林可霉素类抗生素(如克林霉素和林可霉素)类似。 它具有独特的结构特征,例如 4 位的戊基,这使其有别于其类似物 . 这种结构差异使其具有独特的药理特性和潜在的治疗应用。

类似化合物

克林霉素: 另一种林可霉素类抗生素,具有类似的作用机制,但结构特征不同。

米林霉素盐酸盐独特的结构修饰使其成为抗菌剂领域进一步研究和开发的宝贵化合物。

属性

CAS 编号 |

8063-91-0 |

|---|---|

分子式 |

C19H36Cl2N2O5S |

分子量 |

475.5 g/mol |

IUPAC 名称 |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11+,12-,13+,14-,15+,16+,17+,19+;/m0./s1 |

InChI 键 |

YQEJFKZIXMSIBY-ODKHAUALSA-N |

SMILES |

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

手性 SMILES |

CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl |

规范 SMILES |

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

mirincamycin mirincamycin hydrochloride mirincamycin monohydrochloride mirincamycin, (2S-trans)-isomer mirincamycin, monohydrochloride, (2R-cis)-isomer mirincamycin, monohydrochloride, (2R-trans)-isomer mirincamycin, monohydrochloride, (2S-cis)-isomer mirincamycin, monohydrochloride, (2S-trans)-isomer N-demethyl-4'-pentyclindamycin U 24729A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。